(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(3-methoxypropyl)acrylamide
CAS No.:
Cat. No.: VC14802965
Molecular Formula: C14H17NO4
Molecular Weight: 263.29 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C14H17NO4 |
|---|---|
| Molecular Weight | 263.29 g/mol |
| IUPAC Name | (E)-3-(1,3-benzodioxol-5-yl)-N-(3-methoxypropyl)prop-2-enamide |
| Standard InChI | InChI=1S/C14H17NO4/c1-17-8-2-7-15-14(16)6-4-11-3-5-12-13(9-11)19-10-18-12/h3-6,9H,2,7-8,10H2,1H3,(H,15,16)/b6-4+ |
| Standard InChI Key | LMCWQKJVKGCPBH-GQCTYLIASA-N |
| Isomeric SMILES | COCCCNC(=O)/C=C/C1=CC2=C(C=C1)OCO2 |
| Canonical SMILES | COCCCNC(=O)C=CC1=CC2=C(C=C1)OCO2 |
Introduction
(E)-3-(benzo[d] dioxol-5-yl)-N-(3-methoxypropyl)acrylamide is a synthetic organic compound characterized by the presence of a benzodioxole moiety and an acrylamide functional group. Compounds containing benzodioxole structures are often studied for their biological and pharmacological activities, including antimicrobial, anticancer, and antioxidant properties. This article provides a detailed analysis of the compound's structure, synthesis, properties, and potential applications.
Structural Characteristics
The compound's molecular structure consists of:
-
Core Functional Groups:
-
Benzodioxole ring (a fused aromatic ring with two oxygen atoms).
-
Acrylamide group (a conjugated amide with a double bond).
-
A 3-methoxypropyl substituent attached to the nitrogen atom.
-
Molecular Formula: C13H15NO3
Molecular Weight: 233.26 g/mol
Configuration: The compound adopts an E configuration around the C=C double bond, ensuring spatial separation of substituents for reduced steric hindrance.
Synthesis
The synthesis of (E)-3-(benzo[d] dioxol-5-yl)-N-(3-methoxypropyl)acrylamide typically involves:
-
Starting Materials:
-
Piperonal (benzodioxole derivative).
-
Acrylamide derivatives.
-
Reagents such as bases (e.g., sodium hydroxide) and solvents like ethanol or dimethylformamide.
-
-
Reaction Conditions:
-
Refluxing the reaction mixture under controlled temperature.
-
Use of catalysts to promote the formation of the E isomer.
-
-
Purification:
-
Recrystallization or chromatographic techniques to isolate the pure compound.
-
Potential Applications
Compounds containing benzodioxole and acrylamide functionalities have shown promise in various fields:
-
Pharmacology:
-
Anticancer Activity: Acrylamide derivatives are known to inhibit cancer cell proliferation by targeting specific enzymes or DNA.
-
Antimicrobial Properties: Benzodioxole-containing compounds exhibit activity against bacterial and fungal pathogens.
-
-
Material Science:
-
Used as precursors in polymer synthesis for advanced materials.
-
-
Biological Studies:
-
Serve as molecular probes in biochemical assays due to their structural diversity.
-
Future Directions
Further research on this compound could focus on:
-
Pharmacological Screening: Evaluating its efficacy against cancer cell lines or microbial strains.
-
Toxicological Studies: Assessing its safety profile for potential therapeutic use.
-
Synthetic Modifications: Exploring derivatives with enhanced bioactivity or solubility.
This comprehensive analysis highlights the importance of (E)-3-(benzo[d] dioxol-5-yl)-N-(3-methoxypropyl)acrylamide as a versatile compound with significant research potential in medicinal chemistry and material science.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume